Sodium4-(trifluoromethyl)pyridine-2-sulfinate
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Overview
Description
Sodium 4-(trifluoromethyl)pyridine-2-sulfinate: is a chemical compound with the molecular formula C6H3F3NNaO2S and a molecular weight of 233.14 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds . This compound is known for its stability and effectiveness in various chemical reactions, making it a valuable reagent in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-(trifluoromethyl)pyridine-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)pyridine-2-sulfonyl chloride with sodium sulfite under basic conditions . The reaction typically proceeds as follows: [ \text{4-(trifluoromethyl)pyridine-2-sulfonyl chloride} + \text{Na}_2\text{SO}_3 \rightarrow \text{Sodium 4-(trifluoromethyl)pyridine-2-sulfinate} + \text{NaCl} ]
Industrial Production Methods: In an industrial setting, the production of sodium 4-(trifluoromethyl)pyridine-2-sulfinate may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(trifluoromethyl)pyridine-2-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving sodium 4-(trifluoromethyl)pyridine-2-sulfinate.
Aryl Halides: These are typical reaction partners in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Scientific Research Applications
Sodium 4-(trifluoromethyl)pyridine-2-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium 4-(trifluoromethyl)pyridine-2-sulfinate exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations . In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophilic coupling partner, forming a palladium complex that undergoes oxidative addition, transmetalation, and reductive elimination to produce the final product .
Comparison with Similar Compounds
- Sodium pyridine-2-sulfinate
- Sodium 6-methylpyridine-2-sulfinate
- Sodium 5-(trifluoromethyl)pyridine-2-sulfinate
Uniqueness: Sodium 4-(trifluoromethyl)pyridine-2-sulfinate is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in cross-coupling reactions, providing access to a diverse range of pyridine derivatives that are valuable in various applications .
Properties
Molecular Formula |
C6H3F3NNaO2S |
---|---|
Molecular Weight |
233.15 g/mol |
IUPAC Name |
sodium;4-(trifluoromethyl)pyridine-2-sulfinate |
InChI |
InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)4-1-2-10-5(3-4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
VAZRERNOOCYBTB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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